

Unraveling the Synthesis of S,S'-2-dimethylaminotrimethylene di(benzenethiosulfonate): A Technical Guide

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Compound of Interest

Compound Name: *Bensultap*

Cat. No.: *B1668009*

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Introduction

This technical guide aims to provide a comprehensive overview of the synthesis pathway for S,S'-2-dimethylaminotrimethylene di(benzenethiosulfonate). However, a significant discrepancy has been identified in the initial information provided for this compound. The Chemical Abstracts Service (CAS) number 22339-53-3, which was associated with this chemical name, is registered to a different compound: 2-(2-naphthyl)malonic acid. Extensive searches have not yielded a confirmed chemical structure or a registered CAS number for a compound named "S,S'-2-dimethylaminotrimethylene di(benzenethiosulfonate)."

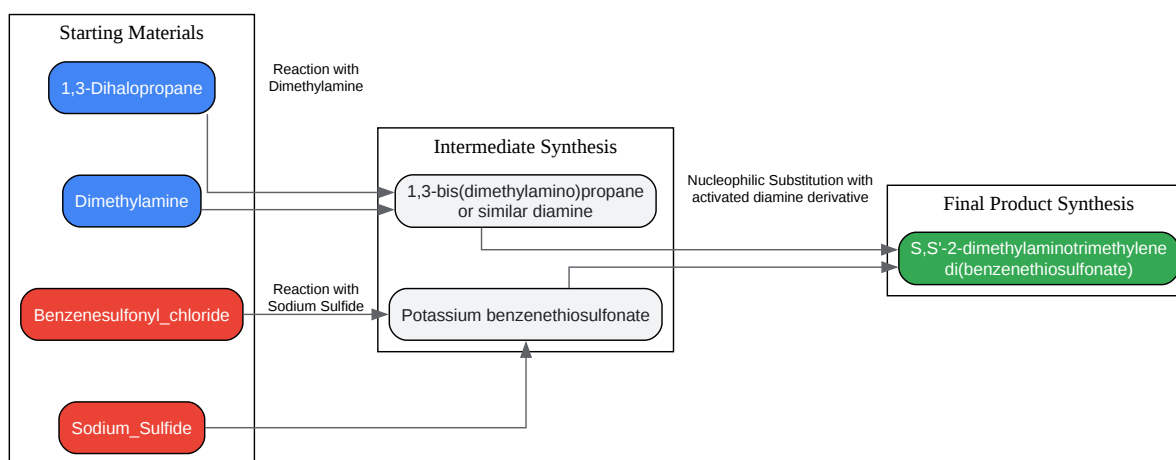
This document will, therefore, address the synthesis of plausible structures based on the provided chemical name and its constituent parts. It is crucial for the user to verify the correct chemical identity of the target molecule before proceeding with any experimental work based on the information presented herein.

Hypothetical Synthesis Pathways

Given the name "S,S'-2-dimethylaminotrimethylene di(benzenethiosulfonate)," a plausible structure would involve a 2-dimethylaminotrimethylene (also known as N,N-dimethyl-1,3-diaminopropane) backbone linked to two benzenethiosulfonate groups through sulfur atoms. A

potential synthetic approach could involve the reaction of a suitable N,N-dimethyl-1,3-diaminopropane derivative with a benzenethiosulfonating agent.

A generalized synthetic workflow is proposed below:



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Caption: Hypothetical synthesis workflow for S,S'-2-dimethylaminotrimethylene di(benzenethiosulfonate).

Experimental Protocols (Hypothetical)

Due to the lack of specific literature for the target compound, the following are generalized experimental protocols for key reaction types that might be involved in its synthesis. These are provided for illustrative purposes only.

Synthesis of N,N,N',N'-Tetramethylpropane-1,3-diamine (a potential precursor)

A common method for the synthesis of N,N-dimethyl-1,3-propanediamine involves the reaction of 1,3-dihalopropane with dimethylamine.

- **Materials:** 1,3-dibromopropane, Dimethylamine (40% solution in water), Ethanol, Potassium carbonate.
- **Procedure:** To a solution of 1,3-dibromopropane in ethanol, an excess of aqueous dimethylamine and potassium carbonate is added. The mixture is heated under reflux for several hours. After cooling, the solvent is removed under reduced pressure. The residue is then partitioned between a suitable organic solvent (e.g., diethyl ether) and water. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product, which can be further purified by distillation.

Preparation of Potassium Benzenethiosulfonate

This reagent can be prepared from benzenesulfonyl chloride.

- **Materials:** Benzenesulfonyl chloride, Sodium sulfide nonahydrate, Ethanol, Potassium chloride.
- **Procedure:** Sodium sulfide nonahydrate is dissolved in ethanol, and benzenesulfonyl chloride is added dropwise at a controlled temperature. The reaction mixture is stirred for several hours. The resulting sodium benzenethiosulfonate can be converted to the potassium salt by the addition of a saturated solution of potassium chloride. The precipitated potassium benzenethiosulfonate is then filtered, washed with cold ethanol, and dried.

Final Coupling Reaction (Conceptual)

The final step would involve the coupling of the diamine precursor with two equivalents of the benzenethiosulfonate. This could potentially proceed via a nucleophilic substitution reaction. The specific conditions (solvent, temperature, and nature of the leaving group on the diamine) would need to be determined experimentally.

Data Presentation

As no experimental data for the synthesis of S,S'-2-dimethylaminotrimethylene di(benzenethiosulfonate) has been found in the literature, a table of quantitative data cannot be provided. Should a synthesis be developed, the following table structure is recommended for summarizing key data:

Step	Reactants	Molar Ratio	Solvent	Temperature (°C)	Time (h)	Yield (%)	Purity (%)	Analytical Method
1	Reactant A, Reactant B	1 : 1.2	Solvent X	25	24	85	98	NMR, HPLC
2	Intermediate, Reactant C	1 : 2.1	Solvent Y	80	12	70	95	LC-MS

Conclusion and Recommendation

The synthesis of a compound named "S,S'-2-dimethylaminotrimethylene di(benzenethiosulfonate)" is plausible based on its chemical name. However, the provided CAS number is incorrect, and no specific literature exists for this molecule. The synthetic pathways and protocols presented here are hypothetical and based on general organic chemistry principles.

It is strongly recommended that the user first confirm the correct structure and identity of the target molecule. This may involve:

- Verifying the original source of the chemical name and CAS number.
- Performing structural elucidation using analytical techniques if a sample is available.
- Searching chemical databases with the correct structure to find the appropriate CAS number and any available literature.

Without this critical information, any attempt at synthesis would be speculative and may not lead to the desired product.

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